UNC0006

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H29Cl2N3O2 |

|---|---|

分子量 |

462.4 g/mol |

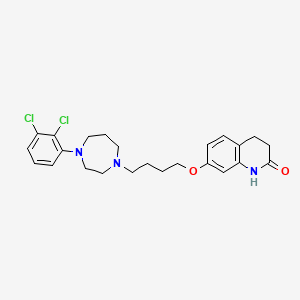

IUPAC名 |

7-[4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C24H29Cl2N3O2/c25-20-5-3-6-22(24(20)26)29-13-4-12-28(14-15-29)11-1-2-16-31-19-9-7-18-8-10-23(30)27-21(18)17-19/h3,5-7,9,17H,1-2,4,8,10-16H2,(H,27,30) |

InChIキー |

NGCKUAWDNUFNBB-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN(C1)C2=C(C(=CC=C2)Cl)Cl)CCCCOC3=CC4=C(CCC(=O)N4)C=C3 |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of UNC0006: A β-Arrestin-Biased Dopamine D2 Receptor Ligand

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC0006 is a novel, functionally selective ligand for the dopamine D2 receptor (D2R).[1][2][3][4] Unlike traditional D2R ligands, which typically act as either agonists or antagonists across all signaling pathways, this compound exhibits biased agonism. Specifically, it functions as an antagonist of the canonical G-protein (Gαi/o)-mediated signaling pathway while concurrently acting as a partial agonist for the non-canonical β-arrestin-2 signaling pathway.[1][2][3][4] This unique mechanism of action holds significant therapeutic potential, particularly in the development of novel antipsychotics with improved side-effect profiles. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Biased Agonism at the Dopamine D2 Receptor

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon activation by endogenous dopamine or synthetic ligands, the D2R can initiate signaling through two primary pathways:

-

G-protein-dependent signaling: The D2R couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.

-

β-arrestin-dependent signaling: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the D2R. This leads to receptor desensitization, internalization, and the initiation of a distinct wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK).

This compound is distinguished by its ability to selectively modulate these two pathways. It demonstrates a clear bias towards the β-arrestin pathway, a property that has been extensively characterized through a variety of in vitro and in vivo studies.[1][2][3][4]

Antagonism of the Gαi/o Pathway

In assays measuring G-protein-mediated signaling, this compound does not activate the D2R. Specifically, in D2-mediated cAMP accumulation assays, where activation of the Gαi pathway inhibits isoproterenol-stimulated cAMP production, this compound shows no agonistic activity.[1] This antagonistic action at the G-protein pathway is a key feature of its mechanism.

Partial Agonism of the β-Arrestin-2 Pathway

Conversely, this compound acts as a potent partial agonist in assays that measure β-arrestin-2 recruitment to the D2R.[1] This has been demonstrated using assays such as the Tango β-arrestin translocation assay, where this compound promotes the interaction between the D2R and β-arrestin-2.[1] Furthermore, this compound has been shown to be a potent partial agonist in activating β-arrestin-mediated downstream signaling, such as the phosphorylation of ERK.[5]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been quantified in several key assays. The following tables summarize the available data for this compound and relevant comparator compounds.

| Compound | D2R Binding Affinity (Ki, nM) |

| This compound | < 10 |

| Aripiprazole | < 10 |

| UNC9975 | < 10 |

| UNC9994 | 79 |

Table 1: Radioligand competition binding affinities for the dopamine D2 receptor.

| Compound | D2-mediated cAMP Inhibition | D2-mediated β-arrestin-2 Recruitment | β-arrestin-mediated ERK Phosphorylation |

| EC50 (nM) | Emax (%) | EC50 (nM) | |

| This compound | Inactive | N/A | < 10 |

| Aripiprazole | 38 | 51 | < 10 |

| Quinpirole | 3.2 | 100 | < 10 |

| UNC9975 | Inactive | N/A | < 10 |

| UNC9994 | Inactive | N/A | < 10 |

Table 2: Functional activity of this compound and related compounds in in vitro signaling assays. Emax values are relative to the full agonist quinpirole.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human D2 receptor.[6]

-

High-affinity radioligand, such as [3H]spiperone.[6]

-

Unlabeled test compound (e.g., this compound) at various concentrations.[6]

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

Whatman GF/C glass fiber filters.[6]

-

Scintillation fluid.[6]

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the unlabeled test compound at a range of concentrations.[6]

-

Equilibrium: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

D2-mediated β-Arrestin-2 Translocation Tango Assay

This assay measures the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.

Materials:

-

U2OS cells stably expressing the Tango™ D2R-bla construct and a protease-tagged β-arrestin.[7]

-

Assay medium (e.g., McCoy's 5A medium with appropriate supplements).[8]

-

Test compound (e.g., this compound) at various concentrations.[8]

-

LiveBLAzer™-FRET B/G Substrate (CCF4-AM).[7]

Procedure:

-

Cell Plating: Plate the Tango™ D2R-bla U2OS cells in 384-well microplates and incubate overnight.[8]

-

Compound Addition: Add the test compound at various concentrations to the cell plates and incubate for several hours (e.g., 5 hours) at 37°C in a CO2 incubator.

-

Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate for 2 hours at room temperature in the dark.

-

Detection: Measure the fluorescence emission at two wavelengths (e.g., 460 nm for blue and 530 nm for green) using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of blue to green fluorescence. An increase in this ratio indicates β-lactamase activity, which is proportional to β-arrestin-2 recruitment. Plot the ratio against the compound concentration to determine the EC50 and Emax values.

D2-mediated cAMP Accumulation Assay (GloSensor™)

This assay quantifies the inhibition of cAMP production mediated by the activation of Gαi-coupled receptors.

Materials:

-

HEK293T cells co-transfected with the D2 receptor and the pGloSensor™-22F cAMP Plasmid.[9]

-

GloSensor™ cAMP Reagent.[9]

-

Test compound (e.g., this compound) at various concentrations.[9]

-

Forskolin.[9]

-

Isoproterenol.

Procedure:

-

Cell Equilibration: Pre-equilibrate the transfected cells with the GloSensor™ cAMP Reagent for approximately 2 hours.[10]

-

Agonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for 5-10 minutes.[9]

-

Stimulation: Add a fixed concentration of a cAMP-stimulating agent (e.g., isoproterenol) to all wells to induce cAMP production. For Gαi-coupled receptors, a co-stimulation with forskolin is often used to amplify the signal window.[9]

-

Detection: Measure luminescence kinetically or at a fixed endpoint (e.g., 15-30 minutes post-stimulation) using a luminometer.[10]

-

Data Analysis: A decrease in the luminescent signal corresponds to the inhibition of cAMP production. Plot the luminescence against the compound concentration to determine the antagonistic or agonistic properties of the compound on the Gαi pathway.

β-Arrestin-Mediated ERK Phosphorylation Assay (Western Blot)

This protocol measures the activation of the MAPK/ERK pathway downstream of β-arrestin signaling.

Materials:

-

HEK293T cells transfected with the D2 receptor.

-

Serum-free medium.

-

Test compound (e.g., this compound) at various concentrations.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Serum Starvation: Serum-starve the transfected cells overnight to reduce basal ERK phosphorylation.[5]

-

Ligand Stimulation: Treat the cells with the test compound at various concentrations for a specific duration (e.g., 4 hours for β-arrestin-mediated signaling).[5]

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[5]

-

Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK. Plot this ratio against the compound concentration to determine the EC50 and Emax values.

Visualizations

Signaling Pathway of this compound at the D2 Receptor

Caption: this compound's biased agonism at the D2R.

Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound pharmacological profiling.

Logical Relationship of this compound's Biased Agonism

Caption: Decision logic of this compound's functional selectivity.

References

- 1. pnas.org [pnas.org]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

UNC0006: A Technical Guide to a β-Arrestin Biased Agonist for the D2 Dopamine Receptor

Abstract

The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) and a primary target for antipsychotic medications.[1][2] Traditional D2R ligands modulate both the canonical G protein-dependent signaling and the non-canonical β-arrestin-mediated pathways.[3] The concept of "functional selectivity" or "biased agonism" describes the ability of ligands to preferentially activate one pathway over the other, offering a promising strategy for developing therapeutics with improved efficacy and fewer side effects.[3][4] This document provides a comprehensive technical overview of UNC0006, a compound identified as an unprecedented β-arrestin biased agonist for the D2R.[5][6] Developed through modification of the aripiprazole scaffold, this compound is characterized by its unique ability to potently recruit β-arrestin-2 while simultaneously acting as an antagonist or having no activity at the Gαi/o-mediated signaling pathway.[4][5][6] This guide summarizes the quantitative pharmacological data, details key experimental methodologies, and visualizes the relevant signaling and experimental frameworks for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Profile

This compound was characterized alongside its analogs (UNC9975, UNC9994), the atypical antipsychotic aripiprazole, and the full D2R agonist quinpirole to delineate its unique signaling profile. The data from radioligand binding, G-protein activation, and β-arrestin recruitment assays are summarized below.

Table 1: Receptor Binding Affinities (Kᵢ)

This table presents the binding affinities of this compound and comparator compounds at the human dopamine D2 receptor. Lower Kᵢ values indicate higher binding affinity.

| Compound | D2R Kᵢ (nM) | Reference(s) |

| This compound | < 10 | [4][5][7] |

| UNC9975 | < 10 | [4][5][7] |

| UNC9994 | 79 | [4][5][7] |

| Aripiprazole | < 10 | [4][5][7] |

Table 2: Functional Activity at Gαᵢ-Mediated Signaling Pathway

This table summarizes the functional activity of the compounds in assays measuring Gαᵢ-mediated inhibition of cyclic AMP (cAMP) production. Efficacy (Eₘₐₓ) is expressed relative to the full agonist quinpirole.

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Activity Profile | Reference(s) |

| This compound | cAMP Inhibition | N/A | Inactive | Antagonist | [4][5][7] |

| UNC9975 | cAMP Inhibition | N/A | Inactive | Antagonist | [4][5][7] |

| UNC9994 | cAMP Inhibition | N/A | Inactive | Antagonist | [4][5][7] |

| Aripiprazole | cAMP Inhibition | 38 | 51 ± 5 | Partial Agonist | [5][7] |

| Quinpirole | cAMP Inhibition | 3.2 | 100 ± 3 | Full Agonist | [5][7] |

Table 3: Functional Activity at β-Arrestin-2 Recruitment Pathway

This table details the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds in promoting the recruitment of β-arrestin-2 to the D2R, a hallmark of the non-canonical pathway.

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Activity Profile | Reference(s) |

| This compound | Tango | 3.2 | 25 ± 1 | Partial Agonist | [4] |

| BRET | 17 | 25 ± 4 | Partial Agonist | [5] | |

| UNC9975 | Tango | 5.7 | 19 ± 1 | Partial Agonist | [4] |

| BRET | 6.0 | 20 ± 3 | Partial Agonist | [5] | |

| UNC9994 | Tango | 448 | 64 ± 2 | Partial Agonist | [4] |

| Aripiprazole | Tango | 3.4 | 51 ± 1 | Partial Agonist | [4] |

| BRET | 145 | 47 ± 4 | Partial Agonist | [5] | |

| Quinpirole | Tango | 56 | 100 ± 2 | Full Agonist | [4] |

Signaling Pathways

The functional selectivity of this compound is best understood by visualizing the two distinct signaling cascades initiated by D2R activation.

Canonical G-Protein Signaling Pathway

Upon activation by an agonist like dopamine or quinpirole, the D2R couples to inhibitory G proteins (Gαᵢ/ₒ).[1] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][7] Aripiprazole acts as a partial agonist in this pathway, while this compound is inactive, effectively acting as an antagonist.[5][7]

β-Arrestin Biased Signaling Pathway

This compound preferentially activates this pathway.[4][5] Ligand binding promotes a conformational change in the D2R that is recognized by G protein-coupled receptor kinases (GRKs). GRKs phosphorylate the receptor, creating a high-affinity binding site for β-arrestin-2.[5] β-arrestin recruitment uncouples the receptor from G proteins and initiates a distinct wave of signaling, which can influence receptor internalization and G-protein independent pathways, such as those involving Akt and GSK3β.[1][8]

Experimental Protocols

The characterization of this compound relies on a suite of in vitro pharmacological assays designed to independently quantify activity at the G-protein and β-arrestin pathways.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the D2 receptor.

-

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-spiperone or another D2 antagonist) for binding to membranes prepared from cells expressing the D2R.

-

General Protocol:

-

Preparation: Cell membranes from HEK293T cells or other suitable cells stably expressing the human D2R are prepared and protein concentration is quantified.

-

Incubation: A constant concentration of the radiolabeled antagonist is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Gαᵢ-Mediated cAMP Inhibition Assay

This functional assay measures a compound's ability to activate the canonical Gαᵢ signaling pathway.[5][7]

-

Principle: D2R activation inhibits adenylyl cyclase, reducing cAMP levels. This assay first stimulates cAMP production with an agent like isoproterenol (acting via Gαₛ-coupled receptors) or forskolin (directly activating adenylyl cyclase) and then measures the ability of a D2R agonist to inhibit this stimulated production.[1][5][7]

-

General Protocol (GloSensor™ Assay):

-

Cell Culture: HEK293T cells are co-transfected with the human D2R and a cAMP-sensitive biosensor (e.g., GloSensor™-22F).[5][7] The GloSensor is a genetically encoded luciferase with a cAMP-binding domain; cAMP binding causes a conformational change that increases light output.[9]

-

Plating: Cells are plated in 384-well plates and incubated.[1][9]

-

Stimulation: Cells are pre-treated with the test compound (e.g., this compound) at various concentrations. Subsequently, an adenylyl cyclase stimulator (e.g., isoproterenol) is added to all wells (except for basal controls).[5][7]

-

Detection: The plate is incubated, and luminescence is read on a plate reader.

-

Analysis: The inhibitory effect of the test compound is measured as a decrease in the luminescence signal. Data are normalized to the response of a full agonist (e.g., quinpirole) and fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[10]

-

β-Arrestin-2 Recruitment Assay

This functional assay directly measures the recruitment of β-arrestin-2 to the D2R upon ligand stimulation. Several technologies exist, including Tango and BRET.[10][11]

-

Principle (Tango-type Assay): This is a reporter gene assay.[11] The D2R is fused to a transcription factor. β-arrestin-2 is fused to a protease. Upon agonist-induced recruitment, the protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., β-galactosidase or luciferase).[5]

-

General Protocol (Tango Assay):

-

Cell Line: A stable cell line (e.g., HTLA) expressing the engineered D2R-transcription factor fusion and the β-arrestin-protease fusion is used.[5]

-

Plating & Stimulation: Cells are plated and then stimulated with various concentrations of the test compound for a set period (e.g., 20 hours).[4]

-

Detection: The substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or chemiluminescence) is measured with a plate reader.

-

Analysis: The increase in signal corresponds to the degree of β-arrestin-2 recruitment. Data are normalized and fitted to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[10]

-

Workflow for Determining Biased Agonism

The classification of this compound as a β-arrestin biased agonist is the result of a systematic, multi-assay comparison against a reference agonist (e.g., dopamine or quinpirole). The workflow integrates binding and functional data to quantify the signaling bias.

References

- 1. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioon.com.cn [bioon.com.cn]

- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 8. escholarship.org [escholarship.org]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC0006 in Elucidating GPCR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Their ability to transduce extracellular signals into intracellular responses makes them prime targets for therapeutic intervention. Traditionally, GPCR signaling was thought to occur exclusively through the activation of heterotrimeric G-proteins. However, it is now well-established that GPCRs can also signal through G-protein-independent pathways, primarily mediated by β-arrestins. The concept of "biased agonism" or "functional selectivity" has emerged from this understanding, describing ligands that can preferentially activate one signaling pathway over another. UNC0006, a novel β-arrestin-biased dopamine D2 receptor (D2R) ligand, has emerged as a powerful chemical probe to dissect the distinct roles of G-protein-dependent and β-arrestin-dependent signaling pathways. This technical guide provides an in-depth overview of the utility of this compound in studying GPCR signaling, with a focus on its mechanism of action, experimental applications, and the insights it has provided into the complexities of D2R signaling.

Mechanism of Action of this compound

This compound is a derivative of the atypical antipsychotic aripiprazole and acts as a biased agonist at the dopamine D2 receptor.[1][2][3][4] Its unique pharmacological profile is characterized by its ability to potently and efficaciously recruit β-arrestin-2 to the D2R while simultaneously acting as an antagonist at the canonical G-protein (Gi)-coupled pathway that inhibits cAMP production.[1][2][3][4] This functional selectivity allows researchers to isolate and study the downstream consequences of β-arrestin-mediated signaling in the absence of G-protein activation.

Signaling Pathway of this compound at the D2 Receptor

The following diagram illustrates the biased signaling mechanism of this compound at the dopamine D2 receptor.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological properties of this compound in comparison to other relevant ligands.

Table 1: In Vitro Potency and Efficacy of this compound and Reference Compounds at the Dopamine D2 Receptor

| Compound | β-Arrestin-2 Recruitment (Tango Assay) | Gαi-Mediated cAMP Inhibition |

| EC50 (nM) | Emax (%) | |

| This compound | < 10 | Partial Agonist |

| Aripiprazole | < 10 | 51 |

| Quinpirole | N/A | 100 |

Data compiled from multiple functional activity profiling studies.[1]

Table 2: ERK Phosphorylation and Receptor Binding Affinity

| Compound | ERK Phosphorylation (p-ERK) | D2 Receptor Binding Affinity (Ki, nM) |

| EC50 (nM) | Emax (%) | |

| This compound | 3.2 | 33 |

| Aripiprazole | 1.8 | 39 |

| UNC9975 | 2.2 | 32 |

This compound demonstrates potent partial agonism in β-arrestin-mediated ERK phosphorylation.[1] It also displays high affinity for other GPCRs, including the H1-histamine receptor (Ki < 10 nM).[1]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the core experimental protocols used to characterize the activity of this compound.

D2-Mediated Gαi-Coupled cAMP Production Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of a Gαi-coupled receptor.

Methodology:

-

Cell Culture: HEK293T cells are transiently co-transfected with the dopamine D2 receptor and a GloSensor-22F cAMP biosensor plasmid.

-

Cell Plating: Transfected cells are plated in a 384-well plate and incubated.

-

Compound Preparation: Test compounds (e.g., this compound, aripiprazole, quinpirole) are prepared in a suitable buffer.

-

Assay Procedure:

-

Cells are stimulated with isoproterenol to increase basal cAMP levels.

-

Test compounds are added to the cells.

-

Luminescence is measured to determine the level of cAMP production.

-

-

Data Analysis: The data is normalized to the response of a full agonist (e.g., quinpirole) and an antagonist to determine the EC50 and Emax values.

D2-Mediated β-Arrestin-2 Recruitment Tango Assay

This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.

Methodology:

-

Cell Line: A stable cell line expressing the D2 receptor fused to a transcription factor and β-arrestin-2 fused to a protease is used.

-

Cell Plating: Cells are plated in a 384-well plate and incubated.

-

Compound Addition: Test compounds are added to the cells and incubated.

-

Detection: A substrate for the reporter enzyme (e.g., β-galactosidase) is added, and the resulting signal is measured.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 and Emax for β-arrestin-2 recruitment.

Experimental Workflow for Characterizing a Biased Agonist

The following diagram outlines a typical experimental workflow for identifying and characterizing a biased GPCR agonist like this compound.

Applications and Significance in GPCR Research

The development of this compound and similar biased ligands has been instrumental in advancing our understanding of GPCR signaling.

-

Dissecting Signaling Pathways: this compound allows for the specific activation of the β-arrestin pathway, enabling researchers to study its downstream effects in isolation from G-protein signaling. This has been critical in attributing specific cellular and physiological responses to each pathway.

-

Therapeutic Potential: The finding that β-arrestin-biased D2R ligands like this compound can exhibit antipsychotic-like activity without inducing the motor side effects (catalepsy) associated with traditional antipsychotics has significant implications for drug development.[1][2] This suggests that activating the β-arrestin pathway may be a key therapeutic mechanism, while blocking the G-protein pathway may contribute to adverse effects.[1]

-

Probing In Vivo Function: Studies using β-arrestin-2 knockout mice have demonstrated that the antipsychotic-like effects of this compound are dependent on β-arrestin-2.[1][2] In the absence of β-arrestin-2, this compound induces catalepsy, similar to typical antipsychotics.[1] This provides strong in vivo evidence for the role of β-arrestin-2 in mediating the therapeutic effects and mitigating the side effects of these compounds.

Conclusion

This compound is a pivotal research tool that has significantly contributed to the understanding of biased agonism at the dopamine D2 receptor. Its ability to selectively engage the β-arrestin signaling pathway has provided invaluable insights into the distinct functional roles of G-protein-dependent and -independent signaling. For researchers in GPCR biology and drug discovery, this compound and other biased ligands represent a powerful class of chemical probes for dissecting the intricate signaling networks of these important receptors and for developing novel therapeutics with improved efficacy and safety profiles. The continued exploration of such functionally selective compounds holds great promise for the future of medicine.

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of β-Arrestin-Biased Dopamine D2 Ligands: A New Paradigm in Antipsychotic Drug Discovery Centered on UNC0006

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective antipsychotic medications has led researchers to explore novel mechanisms of action that deviate from the traditional dopamine D2 receptor (D2R) antagonism. A promising frontier in this endeavor is the development of functionally selective ligands that preferentially activate specific downstream signaling pathways. This technical guide delves into the core of this approach, focusing on UNC0006, a pioneering β-arrestin-biased D2R ligand, and its profound implications for the future of antipsychotic drug discovery. Additionally, this guide will briefly explore a distinct but relevant therapeutic strategy involving the inhibition of the G9a/GLP histone methyltransferase complex in the context of neuropsychiatric disorders.

This compound: A Paradigm Shift in D2R Modulation

This compound is a novel, synthetic organic compound that acts as a functionally selective ligand for the dopamine D2 receptor.[1] Unlike traditional antipsychotics that indiscriminately block all D2R signaling, this compound exhibits a remarkable bias towards the β-arrestin pathway while simultaneously acting as an antagonist at the G-protein (Gi) coupled pathway.[1][2][3] This unique pharmacological profile suggests a potential for achieving antipsychotic efficacy with a diminished risk of the motor side effects, such as catalepsy, that are commonly associated with D2R G-protein inhibition.[1][2]

Mechanism of Action: Functional Selectivity

The dopamine D2 receptor, a G-protein coupled receptor (GPCR), signals through two primary pathways upon activation:

-

G-protein (Gi) Pathway: This canonical pathway is responsible for the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway has long been the primary target of antipsychotic drugs.

-

β-Arrestin Pathway: This non-canonical pathway is involved in receptor desensitization, internalization, and the activation of various downstream signaling cascades independent of G-protein activation.

This compound exploits the concept of "functional selectivity" or "biased agonism" by acting as a partial agonist for the recruitment of β-arrestin-2 to the D2R, while having no agonistic activity at the Gi-mediated inhibition of cAMP production.[1] This biased signaling is hypothesized to contribute to the therapeutic effects of antipsychotics while avoiding the adverse motor symptoms linked to Gi pathway blockade.[1][2]

Quantitative Data on this compound and Related Compounds

The functional selectivity of this compound and its analogs, UNC9975 and UNC9994, has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity at the Dopamine D2 Receptor (G-protein Pathway)

| Compound | EC50 (nM) | pEC50 (± SEM) | Emax (± SEM) |

| Aripiprazole | 38 | 7.4 ± 0.1 | 51 ± 5% |

| Quinpirole | 3.2 | 8.49 ± 0.07 | 100 ± 3% |

| This compound | No activity | N/A | N/A |

| UNC9975 | No activity | N/A | N/A |

| UNC9994 | No activity | N/A | N/A |

Data from D2-mediated Gi-coupled isoproterenol-stimulated cAMP production assay.[1] Emax is relative to the full agonist quinpirole.

Table 2: In Vitro Activity at the Dopamine D2 Receptor (β-Arrestin Pathway)

| Compound | EC50 (nM) | Emax |

| Aripiprazole | < 10 | 73% |

| Quinpirole | < 10 | 100% |

| This compound | < 10 | 47% |

| UNC9975 | < 10 | 43% |

| UNC9994 | < 10 | 91% |

Data from D2-mediated β-arrestin-2 translocation Tango assay.[4] Emax is relative to the full agonist quinpirole.

Preclinical Evidence: Antipsychotic-like Activity and Reduced Motor Side Effects

In vivo studies in mice have provided compelling evidence for the therapeutic potential of β-arrestin-biased D2R ligands. Notably, compounds like UNC9975, a close analog of this compound, have demonstrated potent antipsychotic-like activity in animal models without inducing catalepsy, a common preclinical indicator of extrapyramidal side effects.[1][2]

Crucially, the protective effect against catalepsy is dependent on the presence of β-arrestin-2. In β-arrestin-2 knockout mice, this compound and UNC9975 induce catalepsy, suggesting that β-arrestin signaling is key to mitigating these motor side effects.[1]

Experimental Protocols

D2-Mediated cAMP Accumulation Assay (GloSensor™ Assay)

This assay is designed to measure the inhibition of cAMP production following the activation of the Gi-coupled D2 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells expressing the dopamine D2 receptor.[1]

-

Principle: The GloSensor™ cAMP Assay utilizes a genetically encoded biosensor that contains a cAMP binding domain fused to a mutant form of Photinus pyralis luciferase.[5] Binding of cAMP to the biosensor causes a conformational change that results in an increase in light output.[5]

-

Protocol Outline:

-

HEK293T cells are co-transfected with the D2 receptor and the pGloSensor™-22F cAMP Plasmid.

-

Transfected cells are seeded into 96-well plates.

-

Cells are pre-incubated with the GloSensor™ cAMP Reagent to allow for substrate equilibration.

-

Cells are stimulated with isoproterenol to increase basal cAMP levels.

-

Test compounds (e.g., this compound) are added at varying concentrations.

-

Luminescence is measured using a plate reader. A decrease in luminescence indicates Gi activation and subsequent reduction in cAMP.

-

D2 β-Arrestin Recruitment Assay (Tango™ Assay)

This assay quantifies the recruitment of β-arrestin-2 to the D2 receptor upon ligand binding.

-

Cell Line: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-2-TEV protease fusion protein.[6][7]

-

Principle: The Tango™ assay format involves a GPCR of interest fused to a transcription factor (tTA), which is linked by a TEV protease cleavage site. Upon ligand-induced receptor activation, the β-arrestin-TEV protease fusion protein is recruited to the receptor, leading to the cleavage of the transcription factor. The liberated tTA then translocates to the nucleus and drives the expression of a luciferase reporter gene.[6]

-

Protocol Outline:

-

HTLA cells are plated in 384-well plates.

-

Cells are transfected with a plasmid encoding the D2 receptor fused to the tTA transcription factor (D2V2-TCS-tTA).

-

After 24 hours, the medium is replaced with fresh medium containing the test compounds (e.g., this compound) at various concentrations.

-

Cells are incubated for a further 16-24 hours to allow for luciferase expression.

-

Luciferase activity is measured using a luminometer. An increase in luminescence is proportional to the extent of β-arrestin-2 recruitment.

-

Mouse Catalepsy Assay (Inclined Screen Test)

This in vivo assay is used to assess the propensity of a compound to induce motor side effects.

-

Animal Model: Wild-type and β-arrestin-2 knockout mice.

-

Principle: Catalepsy is characterized by a failure to correct an externally imposed posture. The inclined screen test measures the latency of a mouse to move from an uncomfortable position.

-

Protocol Outline:

-

Mice are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.

-

At specified time points (e.g., 30 and 60 minutes) post-injection, each mouse is placed on a wire mesh screen inclined at a 60-degree angle.

-

The latency to move all four paws from the initial placement is recorded. A longer latency indicates a greater degree of catalepsy.

-

Visualizing the Pathways and Workflows

Caption: Signaling pathway of this compound at the Dopamine D2 Receptor.

Caption: Workflow for the D2 β-Arrestin Recruitment Tango™ Assay.

A Separate Avenue: G9a/GLP Inhibition in Neuropsychiatric Disorders

While this compound represents a significant advancement in targeting GPCR signaling, another promising epigenetic approach for treating neuropsychiatric disorders involves the inhibition of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a modification associated with transcriptional repression. Dysregulation of G9a/GLP has been implicated in conditions such as schizophrenia and depression.

Mechanism of Action of G9a/GLP Inhibitors

Inhibitors of G9a/GLP, such as UNC0638 and UNC0642, act by blocking the catalytic activity of these enzymes. This leads to a reduction in global H3K9me2 levels, which in turn can reactivate the expression of genes that are aberrantly silenced in neuropsychiatric conditions. This "epigenetic editing" approach offers a novel strategy to correct underlying transcriptional dysregulation.

Quantitative Data for G9a/GLP Inhibitors

The potency of various G9a/GLP inhibitors has been determined in biochemical assays.

Table 3: In Vitro Potency of G9a/GLP Inhibitors

| Compound | G9a IC50 (nM) | GLP IC50 (nM) |

| UNC0638 | < 15 | 19 |

| UNC0642 | < 2.5 | N/A |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]

Caption: Mechanism of G9a/GLP Inhibition.

Conclusion and Future Directions

This compound and the concept of β-arrestin-biased D2R agonism represent a significant evolution in our understanding of dopamine signaling and its role in psychosis. The ability to selectively modulate downstream pathways opens up new avenues for designing antipsychotics with improved efficacy and a more favorable side-effect profile. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds and to translate these preclinical findings into clinical applications.

Concurrently, the exploration of epigenetic mechanisms, such as the inhibition of G9a/GLP, provides a complementary and equally exciting approach to the treatment of neuropsychiatric disorders. As our understanding of the complex interplay between signaling pathways and gene regulation deepens, the development of highly specific and targeted therapies like those exemplified by this compound and G9a/GLP inhibitors will undoubtedly shape the future of psychiatric medicine.

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. pnas.org [pnas.org]

- 5. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Probing Dopamine D2 Receptor Signaling: A Technical Guide to the Foundational Research on UNC0006

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on UNC0006, a pivotal chemical probe for dissecting the biased signaling of the dopamine D2 receptor (D2R). This compound has emerged as a critical tool for understanding the distinct roles of G protein-dependent and β-arrestin-dependent signaling pathways, offering significant implications for the development of novel therapeutics, particularly in the realm of antipsychotics. This document details the mechanism of action of this compound, presents key quantitative data from foundational studies, outlines experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound: A β-Arrestin-Biased D2R Ligand

This compound was identified through a diversity-oriented modification of the aripiprazole scaffold.[1][2][3][4] It is characterized as a β-arrestin-biased dopamine D2 receptor ligand, meaning it preferentially activates the β-arrestin signaling cascade over the canonical G protein-mediated pathway.[1][3][5] Specifically, this compound acts as a partial agonist for the recruitment of β-arrestin-2 to the D2R while simultaneously functioning as an antagonist of Gαi-regulated cAMP production.[1][2][3][4][6] This functional selectivity makes this compound an invaluable tool for isolating and studying the physiological and pathological consequences of β-arrestin-mediated signaling downstream of the D2R.[1][2][7]

Mechanism of Action and Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that traditionally signals through the Gαi/o family of G proteins. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][8] However, upon agonist binding, the D2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[7][9] β-arrestins were initially known for their role in receptor desensitization and internalization.[10][11] It is now understood that they can also act as signal transducers, initiating a distinct wave of signaling events independent of G proteins, including the activation of kinases like extracellular signal-regulated kinase (ERK).[2][10][11]

This compound selectively promotes the β-arrestin-mediated signaling pathway.[1][2][3] This biased agonism is crucial for investigating the hypothesis that β-arrestin signaling contributes to the therapeutic effects of antipsychotic drugs while potentially avoiding the motor side effects associated with strong D2R G protein antagonism.[1][2][7]

dot

Caption: Dopamine D2 Receptor Signaling Pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and relevant comparator compounds from foundational studies.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Compound | D2R Binding Affinity (Ki, nM) | D2R Gαi-Mediated cAMP Inhibition | D2R β-Arrestin-2 Recruitment (Tango Assay) | D2R β-Arrestin-Mediated p-ERK |

| EC50 (nM) | Emax (%) | EC50 (nM) | ||

| This compound | < 10 | No activity | N/A | < 10 |

| Aripiprazole | < 10 | 38 | 51 | < 10 |

| Quinpirole | N/A | 3.2 | 100 | N/A |

Data compiled from Allen et al., 2011.[1][2]

Table 2: In Vivo Effects of this compound in a Catalepsy Model

| Compound (Dose) | Catalepsy in Wild-Type Mice | Catalepsy in β-Arrestin-2 Knockout Mice |

| This compound (5.0 mg/kg) | Not significant | Significant induction |

| Aripiprazole (5.0 mg/kg) | Not significant | Not significant |

| Haloperidol (2.0 mg/kg) | Significant induction | N/A |

Data compiled from Allen et al., 2011.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research on this compound are provided below.

D2-Mediated Gαi-Coupled cAMP Production Assay

This assay measures the inhibition of isoproterenol-stimulated cAMP production via the Gαi-coupled signaling pathway.[1][2]

-

Cell Line: HEK293T cells expressing the dopamine D2 receptor and the GloSensor-22F cAMP biosensor.[1]

-

Protocol:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere.

-

Transfect cells with the GloSensor-22F plasmid.

-

Incubate cells with the GloSensor reagent.

-

Pre-treat cells with varying concentrations of this compound or control compounds.

-

Stimulate cells with isoproterenol to induce cAMP production.

-

Measure luminescence to determine intracellular cAMP levels. A decrease in the isoproterenol-stimulated signal indicates Gαi activation.

-

-

Data Analysis: Data are normalized to the response of a full agonist (e.g., quinpirole) and EC50 values are calculated using a nonlinear regression model.[1]

dot

Caption: Workflow for the D2-mediated cAMP Production Assay.

D2-Mediated β-Arrestin-2 Translocation Tango Assay

This assay is highly sensitive for measuring the recruitment of β-arrestin-2 to the D2 receptor.[1][12][13]

-

Principle: The Tango assay utilizes a GPCR fused to a transcription factor (e.g., tTA) via a protease cleavage site. A separate construct expresses β-arrestin fused to a protease (e.g., TEV). Ligand-induced recruitment of the β-arrestin-protease to the receptor leads to cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[13][14]

-

Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein.[14]

-

Protocol:

-

Transfect HTLA cells with the D2R-Tango construct.

-

After 24 hours, plate the transfected cells into 384-well plates.

-

Treat cells with varying concentrations of this compound or control compounds.

-

Incubate for a specified period (e.g., 5 hours) to allow for reporter gene expression.[3]

-

Add luciferase substrate and measure luminescence.

-

-

Data Analysis: Luminescence values are plotted against compound concentration to determine EC50 and Emax for β-arrestin-2 recruitment.[1]

dot

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]

- 12. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 14. researchgate.net [researchgate.net]

The Differential Impact of UNC0006 on G-Protein Dependent versus Independent Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UNC0006, a β-arrestin-biased dopamine D2 receptor (D2R) ligand. It explores the compound's distinct effects on G-protein dependent and independent signaling pathways, offering valuable insights for researchers in pharmacology, neuroscience, and drug discovery. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling cascades and experimental workflows.

Executive Summary

This compound is a novel chemical probe that exhibits significant functional selectivity for the dopamine D2 receptor. Unlike traditional D2R agonists that activate both G-protein and β-arrestin signaling pathways, this compound demonstrates a strong bias towards the G-protein independent, β-arrestin-mediated pathway. Specifically, it acts as a partial agonist for β-arrestin-2 recruitment and subsequent downstream signaling, such as ERK phosphorylation. In stark contrast, this compound is inactive as an agonist in the G-protein (Gi)-mediated pathway of cAMP production inhibition, and in fact, acts as an antagonist in this pathway.[1][2][3][4] This unique profile makes this compound an invaluable tool for dissecting the distinct physiological and pathological roles of these two major D2R signaling arms.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound in comparison to the well-characterized D2R partial agonist aripiprazole and the full agonist quinpirole. This data clearly illustrates the β-arrestin bias of this compound.

Table 1: Dopamine D2 Receptor Binding Affinity

| Compound | K_i_ (nM) |

| This compound | < 10[2][3] |

| Aripiprazole | 0.34[1][5][6] |

Table 2: G-Protein Dependent Pathway Activity (Inhibition of cAMP Production)

| Compound | EC_50_ (nM) | E_max_ (%) |

| This compound | Inactive[2][3] | - |

| Aripiprazole | 38[2][3][7] | 51[2][3][7] |

| Quinpirole | 3.2[2][3][7] | 100[2][3][7] |

Table 3: G-Protein Independent Pathway Activity (β-Arrestin-2 Recruitment & Signaling)

| Assay | Compound | EC_50_ (nM) | E_max_ (%) |

| β-Arrestin-2 Translocation (Tango Assay) | This compound | 1.1[2] | 47[2] |

| Aripiprazole | 1.5[2] | 73[2] | |

| Quinpirole | 18[2] | 98[2] | |

| β-Arrestin-2 Recruitment (DiscoveRx Assay) | This compound | 3.2[2][8] | 25[7][8] |

| Aripiprazole | 3.4[2][8] | 51[7][8] | |

| Quinpirole | 56[2][7] | 100[2][7] | |

| β-Arrestin-Mediated ERK Phosphorylation | This compound | 3.2[2][8] | 33[2][8] |

| Aripiprazole | 1.8[2][8] | 39[2][8] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the differential engagement of G-protein dependent and independent pathways by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and are intended to be a guide for researchers.

D2-Mediated G_i_-Coupled cAMP Production Assay

This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP) through the G_i_-coupled D2 receptor.

Materials:

-

HEK293T cells stably expressing the human dopamine D2 receptor.

-

GloSensor™-22F cAMP Plasmid (Promega).

-

Isoproterenol.

-

Test compounds (this compound, aripiprazole, quinpirole).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

GloSensor™ cAMP Reagent.

-

White, opaque 96-well microplates.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T-D2R cells in appropriate media (e.g., DMEM with 10% FBS).

-

Transiently transfect the cells with the GloSensor™-22F cAMP plasmid according to the manufacturer's protocol.

-

Plate the transfected cells into white, opaque 96-well plates and incubate for 24-48 hours.

-

-

Assay Protocol:

-

Equilibrate the GloSensor™ cAMP Reagent to room temperature.

-

Prepare a 2% v/v working solution of the reagent in CO_2_-independent medium.

-

Remove the culture medium from the cells and add 100 µL of the reagent working solution to each well.

-

Incubate the plate at room temperature for 2 hours in the dark.

-

Prepare serial dilutions of the test compounds and the control agonist isoproterenol in assay buffer.

-

Add the test compounds to the wells.

-

Stimulate the cells with a concentration of isoproterenol known to induce a submaximal cAMP response (e.g., 1 µM).

-

Measure luminescence immediately using a plate reader.

-

-

Data Analysis:

-

The decrease in luminescence is proportional to the inhibition of cAMP production.

-

Normalize the data to the response of a full agonist (e.g., quinpirole) and a vehicle control.

-

Calculate EC_50_ and E_max_ values by fitting the data to a four-parameter logistic equation.

-

β-Arrestin-2 Translocation Tango™ Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated D2 receptor.

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein).

-

Expression plasmid for the human dopamine D2 receptor fused to a TEV protease cleavage site and a transcription factor (e.g., D2-TCS-tTA).

-

Test compounds.

-

Bright-Glo™ Luciferase Assay System (Promega).

-

White, opaque 96-well microplates.

Procedure:

-

Cell Culture and Transfection:

-

Culture HTLA cells in DMEM with 10% FBS.

-

Co-transfect the cells with the D2-TCS-tTA plasmid.

-

Plate the transfected cells into white, opaque 96-well plates and incubate for 24 hours.

-

-

Assay Protocol:

-

Prepare serial dilutions of the test compounds in assay medium.

-

Add the compounds to the cells and incubate for 16-24 hours at 37°C.

-

Equilibrate the plate to room temperature.

-

Add Bright-Glo™ Luciferase Assay reagent to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The increase in luminescence is proportional to the recruitment of β-arrestin-2.

-

Normalize the data to the response of a full agonist and a vehicle control.

-

Calculate EC_50_ and E_max_ values using a non-linear regression analysis.

-

β-Arrestin-Mediated ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the β-arrestin signaling cascade.

Materials:

-

HEK293T cells.

-

Expression plasmid for the human dopamine D2 receptor.

-

Test compounds.

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Western blotting equipment and reagents.

Procedure:

-

Cell Culture and Treatment:

-

Culture HEK293T cells and transfect with the D2 receptor plasmid.

-

Serum-starve the cells for at least 4 hours prior to the experiment.

-

Treat the cells with various concentrations of test compounds for a specified time (e.g., 5 minutes to 4 hours, depending on whether G-protein or β-arrestin mediated phosphorylation is being assessed).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

Strip the membrane and re-probe with the antibody against total-ERK1/2 for normalization.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

-

Normalize the data to a vehicle control and plot against the compound concentration to determine EC_50_ and E_max_ values.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing the biased agonism of a compound like this compound.

Conclusion

This compound represents a significant advancement in the study of D2 receptor pharmacology. Its pronounced β-arrestin bias provides a unique opportunity to selectively probe the G-protein independent signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to unravel the complex signaling networks governed by the dopamine D2 receptor and to explore the therapeutic potential of biased agonists in various neurological and psychiatric disorders.

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. pnas.org [pnas.org]

- 8. bioon.com.cn [bioon.com.cn]

Probing the Functional Selectivity of UNC0006: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the functional selectivity of UNC0006, a novel and influential compound in the study of G-protein coupled receptor (GPCR) signaling. As an analog of the atypical antipsychotic aripiprazole, this compound has emerged as a powerful chemical probe, demonstrating significant bias towards the β-arrestin signaling pathway over canonical G-protein-mediated pathways at the dopamine D2 receptor (D2R).[1][2][3][4][5] This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Concepts: Functional Selectivity

Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor.[6] In the context of the D2R, a Gi-coupled GPCR, signaling has traditionally been associated with the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, it is now understood that D2R activation can also initiate G-protein-independent signaling cascades through the recruitment of β-arrestin proteins.[1][3][4][5] this compound is a pioneering example of a β-arrestin-biased D2R ligand, acting as a partial agonist for β-arrestin recruitment while simultaneously being inactive or even an antagonist at the Gi-dependent signaling pathway.[1][3][4][5]

Quantitative Profile of this compound

The functional selectivity of this compound has been characterized through a variety of in vitro assays, quantifying its binding affinity and functional potency at distinct signaling endpoints. The data presented below is collated from seminal studies on this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound (Aripiprazole Ki, nM) |

| Dopamine D2 | < 10 | < 10 |

| Dopamine D3 | High Affinity | High Affinity |

| Dopamine D1, D4, D5 | Low Affinity | Low Affinity |

| Histamine H1 | < 10 | High Affinity |

Data compiled from Allen et al., 2011.[1]

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Signaling Pathway | This compound Activity | Potency (EC50, nM) | Efficacy (% of Full Agonist) | Reference Compound (Aripiprazole) |

| Gi-Mediated cAMP Inhibition | Inactive | - | 0% | Partial Agonist (EC50 = 38 nM, Emax = 51%) |

| β-Arrestin-2 Recruitment (Tango Assay) | Partial Agonist | 1.2 | Lower than Aripiprazole | Partial Agonist |

| β-Arrestin-2 Recruitment (BRET Assay) | Partial Agonist | Potent | Lower than Aripiprazole | Partial Agonist |

| G-protein Mediated ERK Phosphorylation | Inactive | - | - | Not specified |

Data compiled from Allen et al., 2011 and IUPHAR/BPS Guide to PHARMACOLOGY.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.

References

- 1. promega.com [promega.com]

- 2. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 4. promega.com [promega.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

Methodological & Application

UNC0006 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0006 is a novel β-arrestin-biased dopamine D2 receptor (D2R) partial agonist.[1][2][3] Unlike balanced agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively engages β-arrestin signaling while acting as an antagonist at Gαi-mediated pathways, such as the inhibition of cAMP production.[1][2][3] This functional selectivity makes this compound a valuable tool for dissecting the distinct roles of these signaling cascades in various physiological and pathological processes. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.

Mechanism of Action

This compound acts as a functionally selective ligand for the D2 dopamine receptor. It demonstrates partial agonism for the recruitment of β-arrestin-2 to the D2R.[1][3] Concurrently, it does not activate, and in fact antagonizes, the canonical Gαi-coupled signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This biased signaling profile suggests that this compound can be used to specifically investigate the downstream consequences of β-arrestin-mediated signaling in isolation from G protein activation.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound at the human D2 dopamine receptor.

Table 1: In Vitro Potency and Efficacy of this compound in β-Arrestin Recruitment and ERK Phosphorylation Assays

| Assay | Cell Line | Parameter | This compound Value | Aripiprazole (Comparator) | Quinpirole (Comparator) |

| D2R/β-arrestin-2 Translocation (Tango Assay) | HEK293 | EC50 (nM) | <10 | <10 | N/A |

| D2R-mediated ERK Phosphorylation (4h) | HEK293T | EC50 (nM) | 3.2 | 1.8 | N/A |

| D2R-mediated ERK Phosphorylation (4h) | HEK293T | Emax (%) | 33 | 39 | N/A |

N/A: Not Applicable or Not Reported in the primary literature.

Table 2: In Vitro Activity of this compound in Gαi-Mediated Signaling Assays

| Assay | Cell Line | Parameter | This compound Value | Aripiprazole (Comparator) | Quinpirole (Comparator) |

| D2R-mediated Inhibition of cAMP Production (GloSensor™) | HEK293T | Activity | Inactive | Partial Agonist (EC50=38nM) | Full Agonist (EC50=3.2nM) |

Signaling Pathway Diagram

Caption: this compound selectively activates the β-arrestin pathway downstream of the D2 receptor.

Experimental Workflow Diagram

Caption: General workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

Cell Culture and Transfection

Cell Line: Human Embryonic Kidney (HEK293 or HEK293T) cells are suitable for these assays.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Transfection (for transient expression):

-

Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection mix according to the manufacturer's protocol of your chosen transfection reagent (e.g., Lipofectamine™ 2000).

-

For the β-arrestin Tango assay, co-transfect plasmids for the D2 receptor-tTA and the β-arrestin-2-TEV protease fusion.

-

For the cAMP GloSensor™ assay, co-transfect the D2 receptor plasmid and the pGloSensor™-22F cAMP plasmid.

-

For ERK phosphorylation assays, transfect with the D2 receptor plasmid. Co-transfection with GRK2 and β-arrestin-2 can enhance the signal.[3]

-

-

Incubate cells with the transfection complex for 4-6 hours, then replace with fresh culture medium.

-

Allow 24-48 hours for protein expression before proceeding with the assays.

Generation of Stable Cell Lines: For long-term and reproducible studies, generating stable cell lines expressing the D2 receptor is recommended. This typically involves transfecting a plasmid containing the D2R gene and a selectable marker (e.g., neomycin resistance) and then selecting for resistant cells by culturing in the presence of the corresponding antibiotic (e.g., G418).

D2R/β-arrestin-2 Translocation (Tango) Assay

This assay measures the recruitment of β-arrestin-2 to the activated D2 receptor, which results in the cleavage of a transcription factor and subsequent expression of a reporter gene (e.g., luciferase).

Materials:

-

HEK293 cells stably or transiently expressing the D2R-Tango construct and β-arrestin-2-TEV.

-

White, clear-bottom 96- or 384-well assay plates.

-

This compound and control compounds (e.g., aripiprazole, quinpirole).

-

Luciferase substrate (e.g., Bright-Glo™).

-

Luminometer.

Protocol:

-

Seed the transfected or stable cells into the assay plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound and control compounds in assay buffer (e.g., DMEM with 1% dialyzed FBS). A typical concentration range to test would be from 1 pM to 10 µM.

-

Carefully remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plates at 37°C for 16-24 hours to allow for reporter gene expression.

-

Equilibrate the plates to room temperature.

-

Add the luciferase substrate to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

Analyze the data by plotting the luminescence signal against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

D2R-mediated cAMP Accumulation Assay (GloSensor™)

This assay measures changes in intracellular cAMP levels in real-time using a genetically encoded biosensor.

Materials:

-

HEK293T cells transiently expressing the D2 receptor and the pGloSensor™-22F cAMP plasmid.

-

White, clear-bottom 96- or 384-well assay plates.

-

GloSensor™ cAMP Reagent.

-

This compound and control compounds (e.g., quinpirole as an agonist, isoproterenol to stimulate cAMP).

-

Luminometer.

Protocol:

-

Seed the transfected cells into the assay plates and allow them to attach.

-

Remove the culture medium and replace it with CO2-independent medium containing the GloSensor™ cAMP Reagent.

-

Incubate the plate at room temperature for at least 2 hours to allow for reagent equilibration.

-

To measure the antagonist effect of this compound on Gαi signaling, first add isoproterenol (e.g., 1 µM final concentration) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Immediately after, add serial dilutions of this compound and control compounds.

-

Measure luminescence kinetically over a period of 15-30 minutes or as an endpoint reading.

-

To assess for any agonist activity, add this compound alone without prior stimulation with isoproterenol.

-

Data is typically expressed as the percentage of the response to a full agonist (e.g., quinpirole) or as the inhibition of the isoproterenol-stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2, a downstream effector of the β-arrestin pathway, upon D2R activation.

Materials:

-

HEK293T cells expressing the D2 receptor (co-expression with GRK2 and β-arrestin-2 is recommended).

-

6-well or 12-well tissue culture plates.

-

This compound and control compounds.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Seed cells in multi-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound or control compounds for the desired time. For β-arrestin-mediated ERK phosphorylation, a longer incubation time (e.g., 4 hours) is typically used.[3]

-

After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated to determine the level of ERK activation.

References

- 1. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

Application Notes: Utilizing UNC0006 in β-Arrestin Recruitment Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0006 is a potent and selective β-arrestin-biased agonist for the dopamine D2 receptor (D2R).[1][2] Unlike conventional agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially engages β-arrestin signaling. Specifically, it acts as a partial agonist for D2R/β-arrestin-2 interactions while simultaneously antagonizing Gi-regulated cAMP production.[1][2] This functional selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of G protein and β-arrestin signaling pathways in normal physiology and disease, particularly in the context of neuropsychiatric disorders.

β-arrestin recruitment assays are robust, cell-based methods used to quantify the interaction between a G protein-coupled receptor (GPCR) and β-arrestin upon ligand stimulation. These assays are instrumental in identifying and characterizing biased ligands like this compound. Several technology platforms are commercially available for this purpose, including enzyme fragment complementation (EFC) assays (e.g., PathHunter®), bioluminescence resonance energy transfer (BRET)-based assays, and reporter gene assays (e.g., Tango™).[1][3] This document provides a detailed protocol for using this compound in a typical β-arrestin recruitment assay, with a focus on the widely used PathHunter® platform, and includes relevant quantitative data and workflow diagrams.

Mechanism of Action: this compound and β-Arrestin Signaling

The signaling cascade initiated by a GPCR, such as the D2R, can diverge into two main branches: the G protein-dependent pathway and the β-arrestin-dependent pathway. This compound, as a β-arrestin-biased agonist, selectively promotes the latter.

Data Presentation: Quantitative Analysis of this compound in β-Arrestin Recruitment Assays

The following table summarizes the reported quantitative data for this compound in various β-arrestin recruitment assays. This data highlights its partial agonist activity and potency at the D2 receptor.

| Assay Platform | Cell Line | Target | This compound Activity | Potency (EC50) | Efficacy (Emax) | Reference |

| Tango™ β-arrestin-2 Translocation Assay | HTLA | Dopamine D2 Receptor | Partial Agonist | < 10 nM | 47% (relative to quinpirole) | [1] |

| BRET-based β-arrestin-2 Recruitment Assay | HEK293T | Dopamine D2 Receptor | Partial Agonist | Not Reported | Not Reported | [1] |

| p-ERK Reporter Assay (β-arrestin-mediated) | HEK293T | Dopamine D2 Receptor | Partial Agonist | 3.2 nM | 33% (relative to quinpirole) | [1] |

Experimental Protocols

This section provides a detailed protocol for a β-arrestin recruitment assay using the PathHunter® platform. This protocol can be adapted for other similar EFC-based assays.